molecular formula C12H20O12 B568735 Sucrose 6'-Carboxylic Acid CAS No. 133634-69-2

Sucrose 6'-Carboxylic Acid

Cat. No.: B568735
CAS No.: 133634-69-2
M. Wt: 356.28
InChI Key: JDBIYXNHYZTBKM-CKEIUDDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sucrose 6’-Carboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose This compound is characterized by the presence of a carboxylic acid group at the 6’ position of the sucrose molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sucrose 6’-Carboxylic Acid typically involves the oxidation of sucrose using benign oxidizing agents such as hydrogen peroxide. The process can be further enhanced by carboxylation using malic acid . The reaction conditions often include controlled temperatures and pH levels to ensure the stability and efficiency of the reaction.

Industrial Production Methods: Industrial production of Sucrose 6’-Carboxylic Acid may involve large-scale oxidation and carboxylation processes. The use of catalysts and optimized reaction conditions can improve yield and reduce production costs. Techniques such as chemo-enzymatic systems on catalytic surfaces have been employed to enhance the efficiency and biocompatibility of the production process .

Chemical Reactions Analysis

Types of Reactions: Sucrose 6’-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various esters, amides, and alcohol derivatives of Sucrose 6’-Carboxylic Acid .

Scientific Research Applications

Sucrose 6’-Carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Sucrose 6’-Carboxylic Acid involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in glycosylation reactions. The compound’s carboxylic acid group allows it to form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    Sucrose 6’-Phosphate: Another derivative of sucrose, it is used in various biochemical pathways.

    Malic Acid Derivatives: Compounds like malic acid esters share similar carboxylation properties.

Uniqueness: Sucrose 6’-Carboxylic Acid is unique due to its specific functionalization at the 6’ position, which imparts distinct chemical and physical properties. Its ability to act as a green crosslinker for textiles highlights its environmental benefits compared to traditional agents .

Properties

IUPAC Name

(2S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O12/c13-1-3-4(15)5(16)6(17)11(22-3)24-12(2-14)9(19)7(18)8(23-12)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3?,4-,5?,6?,7?,8+,9?,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBIYXNHYZTBKM-ZQNSQHBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H](C(C([C@H](O1)O[C@]2(C(C([C@H](O2)C(=O)O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.